(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
CAS No.: 117428-49-6
Cat. No.: VC8163613
Molecular Formula: C12H13BrO3
Molecular Weight: 285.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117428-49-6 |
---|---|
Molecular Formula | C12H13BrO3 |
Molecular Weight | 285.13 g/mol |
IUPAC Name | methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |
Standard InChI | InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ |
Standard InChI Key | MGUDGDSNHPKOLL-DHZHZOJOSA-N |
Isomeric SMILES | CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC |
SMILES | COC=C(C1=CC=CC=C1CBr)C(=O)OC |
Canonical SMILES | COC=C(C1=CC=CC=C1CBr)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with a bromomethyl group at the ortho position, linked to a methoxyacrylate moiety. The E-configuration of the acrylate double bond is critical for its stereochemical stability and reactivity .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.13 g/mol |
Storage Conditions | 2–8°C under inert gas |
Key Functional Groups | Bromomethyl, methoxyacrylate |
The bromomethyl group enhances electrophilic reactivity, enabling nucleophilic substitutions, while the methoxyacrylate moiety participates in cyclization and cross-coupling reactions .
Synthesis Methods and Optimization
Laboratory-Scale Synthesis
A high-yield route involves the condensation of methyl 2-(2-((4-acetyl-2,5-dimethylphenoxy)methyl)phenyl)-3-methoxyacrylate with O-propylhydroxylamine in methanol. The reaction proceeds at 40°C for 3 hours, followed by purification via flash chromatography (ethyl acetate/hexane, 1:6), achieving a 96% yield .
Chemical Reactivity and Industrial Applications
Nucleophilic Substitution
The bromomethyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives for drug discovery. For instance, reaction with potassium carbonate and acetonitrile at 50°C produces Z-isomers via stereochemical inversion .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, critical for constructing polycyclic frameworks in agrochemicals .
Applications in Pharmaceuticals
The compound is a precursor to fungicides and enzyme inhibitors. Its derivatives exhibit >80% inhibition against Phytophthora oryzae at 25 mg/L, comparable to commercial agents like azoxystrobin .
Quantity (g) | Price (Thai Baht) | Availability |
---|---|---|
0.100 | 1,089 | 10–20 days |
0.250 | 1,512 | 10–20 days |
1.000 | 3,537 | 10–20 days |
Cost variability reflects scale-dependent synthesis challenges, including bromine handling and chromatographic purification .
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